molecular formula C9H6ClN3O B13301939 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde

3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde

Cat. No.: B13301939
M. Wt: 207.61 g/mol
InChI Key: QONSGSRWCRGXDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde: is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde typically involves the reaction of 3-chlorobenzaldehyde with 1H-1,2,4-triazole under specific conditionsThis reaction is performed in the presence of a copper catalyst, such as copper sulfate, and a reducing agent like sodium ascorbate .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde is used as a building block for the synthesis of more complex molecules. Its triazole moiety makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals .

Biology: This compound has shown potential in biological studies due to its ability to interact with various biological targets. It has been investigated for its antimicrobial, antifungal, and anticancer properties .

Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. The triazole ring is known for its ability to inhibit enzymes and receptors, making it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, allowing it to inhibit enzymes and receptors. This compound can interfere with biological pathways by binding to active sites and altering the function of proteins and enzymes .

Comparison with Similar Compounds

Uniqueness: 3-Chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde is unique due to its specific substitution pattern on the benzaldehyde ring. The presence of both the chloro and triazole groups imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential in drug development further highlight its uniqueness .

Properties

Molecular Formula

C9H6ClN3O

Molecular Weight

207.61 g/mol

IUPAC Name

3-chloro-2-(1,2,4-triazol-1-yl)benzaldehyde

InChI

InChI=1S/C9H6ClN3O/c10-8-3-1-2-7(4-14)9(8)13-6-11-5-12-13/h1-6H

InChI Key

QONSGSRWCRGXDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N2C=NC=N2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.